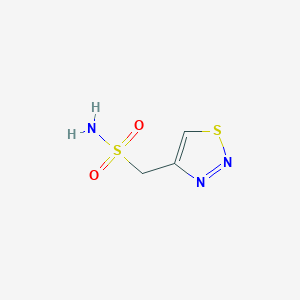
(1,2,3-Thiadiazol-4-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,3-Thiadiazol-4-yl)methanesulfonamide is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3-Thiadiazol-4-yl)methanesulfonamide typically involves the reaction of appropriate sulfonamide precursors with thiadiazole derivatives. One common method includes the reaction of methanesulfonyl chloride with 1,2,3-thiadiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
化学反应分析
Types of Reactions
(1,2,3-Thiadiazol-4-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Sulfides or thiols.
Substitution: Various substituted thiadiazole derivatives.
科学研究应用
Chemistry
In chemistry, (1,2,3-Thiadiazol-4-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promising activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pesticides. Its ability to inhibit the growth of harmful microorganisms makes it valuable in protecting crops and enhancing agricultural productivity .
作用机制
The mechanism of action of (1,2,3-Thiadiazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets within cells. In antimicrobial applications, the compound disrupts the synthesis of essential proteins and enzymes, leading to cell death. In anticancer research, it induces apoptosis by activating caspases and inhibiting key signaling pathways involved in cell proliferation.
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities.
1,2,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,5-Thiadiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
(1,2,3-Thiadiazol-4-yl)methanesulfonamide stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable derivatives and its broad spectrum of activity make it a versatile compound in scientific research and industrial applications.
属性
分子式 |
C3H5N3O2S2 |
|---|---|
分子量 |
179.2 g/mol |
IUPAC 名称 |
thiadiazol-4-ylmethanesulfonamide |
InChI |
InChI=1S/C3H5N3O2S2/c4-10(7,8)2-3-1-9-6-5-3/h1H,2H2,(H2,4,7,8) |
InChI 键 |
YFLHQDJBXNAORY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=NS1)CS(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


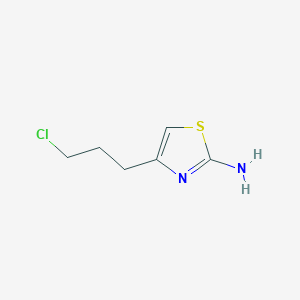
![1-(1-Methyl-1H-pyrrol-3-yl)-5-{[(propan-2-yl)amino]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B13187930.png)
![5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine](/img/structure/B13187934.png)


![tert-Butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate](/img/structure/B13187947.png)
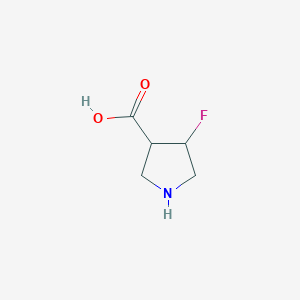

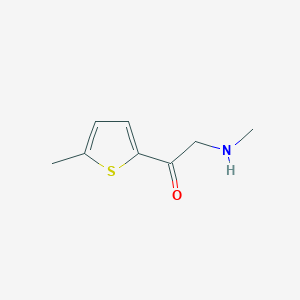
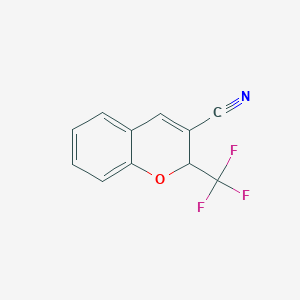
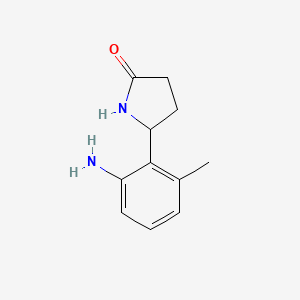
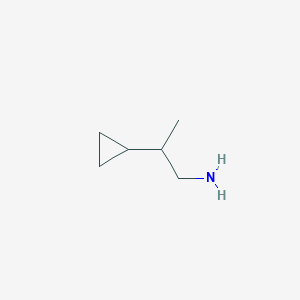

![tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate](/img/structure/B13187995.png)
